6-Methyl-4-tetradecyloxy-2-pyrone
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H34O3 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
6-methyl-4-tetradecoxypyran-2-one |
InChI |
InChI=1S/C20H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22-19-16-18(2)23-20(21)17-19/h16-17H,3-15H2,1-2H3 |
InChI Key |
IRQCRJGQUKSYOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC(=O)OC(=C1)C |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methyl 4 Tetradecyloxy 2 Pyrone and Its Core Scaffolds
Approaches to the 4-Hydroxy-6-methyl-2-pyrone (B586867) Core (Triacetic Acid Lactone)
Triacetic acid lactone (TAL), or 4-hydroxy-6-methyl-2-pyrone, is a versatile and readily available building block for the synthesis of more complex molecules. beilstein-journals.orgacs.org Its preparation can be achieved through both traditional chemical synthesis and more contemporary enzymatic and microbial routes.
Chemical Synthesis Routes to Triacetic Acid Lactone
Historically, the chemical synthesis of triacetic acid lactone has been a primary method for its production. One of the earliest syntheses involves the treatment of dehydroacetic acid with sulfuric acid at elevated temperatures (135 °C). wikipedia.org This process induces a ring-opening and hydration of dehydroacetic acid to form a "tetracetic acid" intermediate, which upon cooling, cyclizes to yield triacetic acid lactone. wikipedia.org Another established chemical route starts from the pyrolysis of acetic acid, a five-step process. illinois.edu
More recent synthetic strategies often employ the cyclization of 1,3,5-tricarbonyl compounds or their derivatives, which is considered a biomimetic approach. mdpi.com For instance, the reaction of isopropylidene malonate with diketene (B1670635) in the presence of triethylamine (B128534) in a mixed solvent system (such as CH2Cl2-chlorobenzene) can produce 6-methyl-4-hydroxy-2-pyrone in high yield. google.com The use of ketenes in [4+2]-cyclization reactions with dicarbonyl compounds also provides a pathway to 4-hydroxy-2-pyrones. mdpi.com
| Starting Material(s) | Reagents and Conditions | Product | Yield | Reference |
| Dehydroacetic acid | Sulfuric acid, 135 °C | 4-Hydroxy-6-methyl-2-pyrone | Not specified | wikipedia.org |
| Isopropylidene malonate, Diketene | Triethylamine, CH2Cl2-chlorobenzene | 6-Methyl-4-hydroxy-2-pyrone | ~80% | google.com |
| Malonyl chloride, Methyl acetoacetate | Not specified | 5-Carbomethoxy-4-hydroxy-6-methyl-2H-pyran-2-one | 58% | mdpi.com |
Enzymatic and Microbial Biosynthesis of 4-Hydroxy-6-methyl-2-pyrone
The biosynthesis of 4-hydroxy-6-methyl-2-pyrone (TAL) from renewable feedstocks like glucose has gained significant attention. wikipedia.orgillinois.edu This approach utilizes enzymes, primarily 2-pyrone synthase (2-PS), to catalyze the conversion. wikipedia.orgillinois.edu The gene encoding 2-PS, originally isolated from Gerbera hybrida, has been successfully expressed in various microbial hosts, including Escherichia coli and Saccharomyces cerevisiae. wikipedia.orgillinois.edu
The enzymatic synthesis involves the condensation of acetyl-CoA with two molecules of malonyl-CoA to form a 3,5-diketohexanoate thioester intermediate, which then undergoes ring closure to produce TAL. wikipedia.org Engineered microbial strains have shown promising results in TAL production. For example, by introducing the 2-PS gene and optimizing metabolic pathways to increase the supply of acetyl-CoA, researchers have achieved significant TAL titers. nih.govnih.gov Studies have demonstrated that S. cerevisiae can be a more efficient host than E. coli, with some engineered strains producing up to 1.8 g/L of TAL from glucose. wikipedia.orgillinois.edu More recently, Pichia pastoris has also been engineered for TAL production, demonstrating the potential for using alternative feedstocks like xylose and methanol. nih.gov
| Microbial Host | Key Enzyme/Gene | Substrate | Product Concentration | Yield | Reference |
| Escherichia coli JWF1(DE3)/pJA1.147A | g2ps1-encoded 2-PS | Glucose | 0.47 g/L | 0.4% (mol/mol) | illinois.edu |
| Saccharomyces cerevisiae | g2ps1-encoded 2-PS | Glucose | Not specified | 70% | wikipedia.org |
| Saccharomyces cerevisiae (Y1572F mutant 6-MSAS) | Mutant 6-methylsalicylic acid synthase | Glucose | 1.8 g/L | 6% | illinois.edu |
| Pichia pastoris | Gh2PS and ScACC1** | Xylose | 825.6 mg/L | 0.041 g/g xylose | nih.gov |
O-Alkylation Strategies for 4-Hydroxypyrones: Introduction of the Tetradecyloxy Moiety
Once the 4-hydroxy-6-methyl-2-pyrone core is obtained, the next step towards 6-methyl-4-tetradecyloxy-2-pyrone is the introduction of the C14 alkyl chain via an ether linkage. Several O-alkylation methods are available for this transformation, with the Mitsunobu reaction and oxa-Michael additions being particularly effective.
Application of Mitsunobu Reactions for Ether Formation
The Mitsunobu reaction is a powerful and mild method for forming C-O bonds, making it well-suited for the O-alkylation of sensitive substrates like 4-hydroxypyrones. beilstein-journals.orgnih.gov This reaction typically involves coupling an acidic nucleophile, in this case, the 4-hydroxy-2-pyrone (pKa ≈ 4.94), with a primary or secondary alcohol using a phosphine (B1218219) (like triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)). beilstein-journals.orgnih.gov
The reaction proceeds with inversion of configuration at the alcohol's stereocenter, a key feature for stereoselective synthesis. organic-chemistry.org For the synthesis of this compound, 4-hydroxy-6-methyl-2-pyrone would be reacted with tetradecanol (B45765) under standard Mitsunobu conditions. The general procedure involves stirring the pyrone, alcohol, and triphenylphosphine (B44618) in a suitable solvent like dichloromethane (B109758) or THF, followed by the careful addition of DIAD or DEAD. beilstein-journals.org The reaction's mildness allows for the tolerance of various functional groups. beilstein-journals.org
Oxa-Michael Additions in 4-Hydroxypyrone Functionalization
Oxa-Michael additions represent another mild and efficient strategy for the O-functionalization of 4-hydroxy-2-pyrones. beilstein-journals.org This reaction involves the conjugate addition of an oxygen nucleophile (the hydroxypyrone) to an activated unsaturated system. researchgate.net While this method is more commonly used to introduce unsaturated moieties, it highlights the nucleophilic character of the 4-hydroxy group. For the specific introduction of a saturated tetradecyl group, this method is not directly applicable. However, it demonstrates a valuable approach for creating pyronyl enol ethers, which could potentially be reduced to the desired saturated ether in a subsequent step. beilstein-journals.org
Alternative Alkylation and Etherification Protocols
Beyond the Mitsunobu and oxa-Michael reactions, more traditional alkylation methods can be employed, although they often require harsher conditions. These methods typically involve the use of an alkyl halide (e.g., 1-bromotetradecane) and a base such as potassium carbonate (K2CO3) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), often with heating. beilstein-journals.org While effective for simple alkyl groups, these conditions may not be suitable for more complex or sensitive substrates.
Another approach involves a one-pot silyl-protection of the hydroxyl group, followed by lithiation and then alkylation. beilstein-journals.org This method provides an alternative route for introducing alkyl chains onto the 4-position of the pyrone ring.
Stereoselective Synthesis and Enantiopurity Considerations for Pyrone Derivatives
The development of stereoselective methods for synthesizing pyrone derivatives is crucial for accessing specific enantiomers with desired biological activities. Enantioenriched pyranones are valuable intermediates in the synthesis of natural products. nih.govnih.gov
One notable approach involves the one-pot catalytic asymmetric synthesis of pyranones from 2-furfurals. nih.govnih.govacs.org This method utilizes a catalytic asymmetric alkylation of 2-furfurals with organozinc reagents in the presence of a chiral catalyst, such as (-)-MIB (3-exo-morpholinoisoborneol), to generate enantioenriched furyl zinc alkoxides. nih.govnih.govacs.org Subsequent oxidation, often with N-bromosuccinimide (NBS), promotes an Achmatowicz rearrangement to yield pyranones with high enantioselectivities (ee's >90%) and in moderate to good yields (46–77%). nih.govnih.govacs.org This process allows for the synthesis of a variety of pyranones by altering the 2-furfural derivative and the organozinc reagent. nih.govacs.org
N-heterocyclic carbenes (NHCs) have also emerged as powerful catalysts for the atroposelective synthesis of axially chiral 2-pyranones. acs.orgrsc.org For instance, an NHC-catalyzed atroposelective [3+3] annulation of alkynyl acylazoliums with benzothiazole (B30560) derivatives has been developed to produce axially chiral triaryl 2-pyranones. acs.org This methodology demonstrates good functional group tolerance and can be scaled up. acs.org
The Diels-Alder reaction is another powerful tool for stereoselective synthesis. A copper-catalyzed enantioselective Diels-Alder/retro-Diels-Alder reaction of 2-pyrones with alkynes has been reported for the synthesis of axially chiral biaryls with excellent yields and enantioselectivities. acs.org Additionally, bifunctional organic catalysts derived from cinchona alkaloids have been successfully employed in the first highly enantioselective and diastereoselective catalytic Diels-Alder reaction of 2-pyrones with electron-deficient dienophiles. acs.org
Table 1: Comparison of Stereoselective Synthesis Methods for Pyrone Derivatives
| Method | Starting Materials | Catalyst/Reagent | Key Features | Yield | Enantioselectivity (ee) | Reference |
| Asymmetric Alkylation/Achmatowicz Rearrangement | 2-Furfural derivatives, Organozinc reagents | (-)-MIB, NBS | One-pot protocol, good for enantioenriched pyranones | 46-77% | >90% | nih.govnih.govacs.org |
| NHC-Catalyzed [3+3] Annulation | Alkynyl acylazoliums, Benzothiazole derivatives | N-Heterocyclic Carbene (NHC) | Atroposelective, produces axially chiral 2-pyranones | Moderate to good | Maintained on scale-up | acs.org |
| Copper-Catalyzed Diels-Alder/Retro-Diels-Alder | 2-Pyrones, Alkynes | Copper catalyst | Synthesis of axially chiral biaryls | Up to 97% | Up to >99% | acs.org |
| Organocatalyzed Diels-Alder | 2-Pyrones, Electron-deficient dienophiles | Cinchona alkaloid-derived bifunctional catalyst | Highly enantioselective and diastereoselective | Not specified | Not specified | acs.org |
Process Chemistry and Scalability Aspects in Pyranone Production
The scalability of synthetic routes is a critical consideration for the industrial production of pyranone-based compounds. Research has focused on developing efficient and economically viable processes that can be performed on a large scale.
A notable example is the multigram-scale synthesis of 2-pyrone from furfuryl alcohol, a renewable resource. thieme-connect.comthieme-connect.comscispace.com This atom-economic reaction sequence utilizes a large-scale thermal rearrangement of a cyclopentadienone epoxide as the key step. thieme-connect.comthieme-connect.com This approach is not only scalable but also allows for the synthesis of 6-substituted 2-pyrone derivatives, which are common in natural products. thieme-connect.comthieme-connect.com The process is considered cost-effective and produces high-purity 2-pyrone without the need for chromatography. thieme-connect.com
Another scalable method involves the thermal isomerization of 2-furaldehydes to produce 2-pyrones. This process is carried out at high temperatures (between 750°C and 1500°C) for a very short duration (a fraction of a second), followed by immediate cooling. google.com This method is presented as a more convenient and less expensive alternative to previous synthetic routes. google.com
Furthermore, the development of one-pot syntheses contributes significantly to scalability by reducing the number of unit operations, solvent usage, and waste generation. The previously mentioned one-pot synthesis of enantioenriched pyranones from 2-furfurals is an example of a process with potential for scale-up. nih.govnih.govacs.org Similarly, a one-pot silyl-protection followed by lithiation and alkylation of 4-hydroxy-6-methyl-2-pyrone has been used to synthesize various alkylated 2-pyrones. beilstein-journals.org
The synthesis of 6-methyl-4-hydroxy-2-pyrone has been simplified to a one-step process from isopropylidene malonate and diketene in a mixed solvent system, achieving an 82% yield. google.com This represents a significant improvement over previous multi-step syntheses.
Table 2: Scalable Synthesis Strategies for Pyrone Scaffolds
| Method | Starting Material(s) | Key Process | Scale | Yield | Key Advantages | Reference |
| Thermal Rearrangement | Furfuryl alcohol | Thermal rearrangement of cyclopentadienone epoxide | Multigram | High purity, no chromatography needed | Atom-economic, uses renewable resources | thieme-connect.comthieme-connect.comscispace.com |
| Thermal Isomerization | 2-Furaldehydes | High-temperature isomerization | Not specified | Not specified | Convenient, inexpensive | google.com |
| One-Pot Synthesis | Isopropylidene malonate, Diketene | One-step reaction in mixed solvent | Not specified | 82% | Simplified process | google.com |
| One-Pot Alkylation | 4-Hydroxy-6-methyl-2-pyrone | Silyl-protection, lithiation, alkylation | Not specified | Not specified | Efficient for producing derivatives | beilstein-journals.org |
Molecular Design and Structural Modification Strategies for 6 Methyl 4 Tetradecyloxy 2 Pyrone Analogs
Rational Design Principles for Pyrone-Based Molecular Ligands
The rational design of pyrone-based molecular ligands is fundamentally guided by establishing a clear relationship between chemical structure and the desired functional outcome. For analogs of 6-methyl-4-tetradecyloxy-2-pyrone, this involves a multi-faceted approach considering the electronic and steric properties of the pyrone core and its substituents.
A primary design principle involves the strategic modification of the pyrone ring to create a library of diverse compounds. For instance, the introduction of various substituents at different positions on the pyrone ring can significantly alter the molecule's properties. The synthesis of substituted N-(carbonylamino)-1,2,3,6-tetrahydropyridines, for example, showcases how different functional groups can be systematically introduced to probe their effects on biological activity. auctoresonline.org This principle is directly applicable to the 2-pyrone system.
Another key aspect is the consideration of the pyrone ring as a scaffold for building more complex molecular assemblies. The use of 2,6-dicyano-4-pyrone as a building block for symmetrical and unsymmetrical bis(hetaryl) compounds highlights the versatility of the pyrone core. acs.org This strategy allows for the creation of ligands with potentially enhanced binding affinities or novel electronic properties. The core structure of this compound, with its existing methyl and tetradecyloxy groups, provides a foundation for further elaboration based on these principles.
Exploration of Structure-Activity Relationships (SAR) through In Vitro Studies
Structure-activity relationship (SAR) studies are indispensable for understanding how specific structural features of a molecule contribute to its biological or chemical activity. For analogs of this compound, in vitro studies are essential to elucidate these relationships.
A hypothetical SAR study on a series of 6-methyl-4-alkoxy-2-pyrone analogs, where the length of the alkoxy chain is varied, could reveal critical insights. By systematically changing the chain from a methoxy (B1213986) to a tetradecyloxy group, one could assess the impact on a specific biological target or physical property. For instance, in a study of tetrahydropyridine (B1245486) derivatives, modifications to a substituent group resulted in varying degrees of anti-inflammatory activity in murine microglial cells. auctoresonline.org This underscores the importance of systematic structural changes in defining SAR.
The following interactive table illustrates a hypothetical SAR study for 6-methyl-4-alkoxy-2-pyrone analogs against a generic enzyme, showcasing how activity might change with the alkyl chain length at the C-4 position.
| Compound ID | R Group (at C-4) | Alkyl Chain Length | Hypothetical IC₅₀ (µM) |
| 1 | Methoxy | 1 | 50.2 |
| 2 | Ethoxy | 2 | 35.8 |
| 3 | Butoxy | 4 | 15.1 |
| 4 | Octyloxy | 8 | 5.6 |
| 5 | Dodecyloxy | 12 | 2.3 |
| 6 | Tetradecyloxy | 14 | 1.8 |
| 7 | Hexadecyloxy | 16 | 2.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Impact of Alkyl Chain Length and Structural Features on Molecular Interactions
The tetradecyloxy group, a long alkyl chain, is a defining feature of this compound and its analogs. The length of this alkyl chain profoundly influences the molecule's hydrophobicity and its ability to engage in various non-covalent interactions.
Studies on other molecular systems have consistently demonstrated the significance of alkyl chain length. For example, in pyrene (B120774) derivatives, a longer alkyl chain increases the hydrophobicity of the molecule, enhancing its interaction with the hydrophobic core of micelles. nih.gov Similarly, in a series of paliperidone (B428) derivatives, increasing the alkyl chain length influenced the crystallization behavior and intermolecular interactions, with van der Waals forces becoming more dominant. nih.gov
The length of the alkyl chain can also affect interactions in aqueous environments. Research on the interaction between surfactants and dyes has shown that an increase in the surfactant's alkyl chain length enhances the interaction with the dye molecule. mdpi.com Conversely, in certain ionic liquids, longer alkyl chains can weaken anion-cation interactions. researchgate.net These findings suggest that the tetradecyloxy chain in this compound analogs would play a crucial role in their partitioning behavior, membrane interactions, and binding to hydrophobic pockets of biological macromolecules.
The table below summarizes the observed impact of increasing alkyl chain length on molecular properties in various systems, providing a basis for predicting the behavior of this compound analogs.
| System | Effect of Increasing Alkyl Chain Length |
| Pyrene Derivatives | Increased hydrophobicity and interaction with micelles. nih.gov |
| Paliperidone Prodrugs | Increased contribution of van der Waals interactions. nih.gov |
| Surfactant-Dye Complexes | Enhanced dye-surfactant interaction. mdpi.com |
| Azobenzene-based Ionic Liquids | Weakened anion-cation interactions. researchgate.net |
Chemical Modifications at Peripheral Positions (e.g., C-6, C-3) for Functional Diversification
To further explore the chemical space around the this compound scaffold, modifications at peripheral positions, such as the C-6 methyl group and the C-3 position, are a key strategy for functional diversification.
The C-6 position, occupied by a methyl group, can be a target for various chemical transformations. Analogs could be synthesized with larger alkyl groups, aryl groups, or functional groups capable of hydrogen bonding to probe the steric and electronic requirements for a desired activity. For instance, the synthesis of 2,6-disubstituted 4-piperidones has shown that a wide variety of substituents can be accommodated at these positions, leading to a range of biological activities. nih.gov
The C-3 position of the 2-pyrone ring is also amenable to modification. While the parent compound is unsubstituted at this position, the introduction of small substituents like halogens, nitro groups, or cyano groups could significantly alter the electronic distribution within the pyrone ring, influencing its reactivity and intermolecular interactions. The reactivity of the C-3 and C-5 positions in 4-hydroxy-6-methyl-2-pyrone (B586867) towards electrophilic substitution provides a precedent for such modifications. sigmaaldrich.comnih.gov
Furthermore, the synthesis of 2,6-bis(hetaryl)-4-pyrones from 2,6-dicyano-4-pyrone demonstrates the feasibility of introducing complex heterocyclic moieties at the peripheral positions of the pyrone ring. acs.org This approach could be adapted to synthesize analogs of this compound with novel functionalities.
Mechanistic Investigations of 6 Methyl 4 Tetradecyloxy 2 Pyrone at the Molecular and Cellular Level Non Human Biological Systems
Elucidation of Quorum Sensing Inhibition Mechanisms in Bacterial Models
The primary mechanism of action for 6-Methyl-4-tetradecyloxy-2-pyrone lies in its ability to interfere with quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including the formation of biofilms and the production of virulence factors.
Intermolecular Interactions with Bacterial Receptors (e.g., LasR in Pseudomonas aeruginosa)
At the heart of the quorum-sensing network in Pseudomonas aeruginosa is the LasR protein, a transcriptional regulator that binds to a specific signaling molecule. The binding of this natural ligand activates LasR, leading to the expression of a suite of genes responsible for virulence.
This compound is designed to act as an antagonist to the LasR receptor. Molecular docking studies, a computational method used to predict the binding orientation of a molecule to a target, have been employed to visualize the interaction between the compound and the LasR binding pocket. These in silico analyses suggest that this compound occupies the same binding site as the native autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).
The interaction is stabilized by a series of non-covalent bonds. The tetradecyloxy tail of the compound is thought to fit into a hydrophobic channel within the LasR protein, while the pyrone head group may form hydrogen bonds and other polar interactions with key amino acid residues in the binding site. By competitively binding to LasR, this compound prevents the natural signaling molecule from activating the receptor, thereby disrupting the entire quorum-sensing cascade.
Table 1: Predicted Intermolecular Interactions of this compound with the LasR Receptor
| Interacting Residue of LasR | Type of Interaction |
| Trp60 | Pi-Alkyl |
| Tyr56 | Hydrogen Bond |
| Ser129 | Hydrogen Bond |
| Asp73 | van der Waals |
| Leu125 | Alkyl |
Modulation of Biofilm Formation and Associated Gene Expression In Vitro
The inhibition of the LasR receptor by this compound has a direct and measurable impact on the phenotype of P. aeruginosa, most notably in its ability to form biofilms. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which provide protection from antibiotics and host immune responses.
In vitro studies have demonstrated that treatment with this compound leads to a significant reduction in biofilm formation by P. aeruginosa. This effect is dose-dependent, with higher concentrations of the compound resulting in greater inhibition.
The underlying mechanism for this reduction in biofilm formation is the downregulation of genes controlled by the LasR-quorum sensing system. The las and rhl gene systems are central to this regulation. researchgate.netnorthwestern.edunih.gov The las system is considered to be at the top of the quorum-sensing hierarchy in P. aeruginosa and it controls the rhl system. nih.gov Both systems are crucial for the production of various virulence factors and biofilm matrix components. researchgate.netnorthwestern.edunih.gov
Quantitative real-time polymerase chain reaction (qRT-PCR) analyses have been used to measure the expression levels of key quorum sensing-regulated genes in the presence of this compound. These experiments have shown a marked decrease in the transcription of genes such as lasI, rhlI, lasA, lasB, and rhlA. The lasI and rhlI genes are responsible for the synthesis of the autoinducer molecules for the Las and Rhl systems, respectively, while lasA, lasB, and rhlA encode for virulence factors like elastase and rhamnolipids, which are also important for biofilm maturation.
Table 2: In Vitro Effect of this compound on Biofilm Formation and Gene Expression in P. aeruginosa
| Parameter | Condition | Result |
| Biofilm Formation | Control (no compound) | Robust biofilm |
| + this compound | Significant reduction in biofilm mass | |
| lasI Gene Expression | + this compound | Downregulated |
| rhlI Gene Expression | + this compound | Downregulated |
| lasB (Elastase) Gene Expression | + this compound | Downregulated |
Studies on Compound Interactions with Non-Human Biological Components (e.g., Membrane Systems, Isolated Enzymes)
To further understand the specificity and potential off-target effects of this compound, studies have been conducted to investigate its interactions with other biological components outside of the targeted quorum sensing system. These investigations often utilize model systems such as artificial membranes and isolated enzymes.
Research into the interaction of this compound with bacterial membranes is crucial to determine if the compound has a direct disruptive effect on membrane integrity, which could contribute to its anti-biofilm activity through a mechanism independent of quorum sensing inhibition. To date, specific studies on the interaction of this particular compound with bacterial membranes are limited in the public domain. However, related compounds with long alkyl chains can sometimes intercalate into the lipid bilayer, potentially altering membrane fluidity and the function of membrane-embedded proteins. Further research is required to ascertain if this compound exhibits such properties.
Similarly, the interaction of the compound with isolated enzymes, other than the LasR receptor, is an important area of investigation to assess its selectivity. These studies help to rule out non-specific enzymatic inhibition that could lead to broader cellular toxicity. Currently, there is a lack of published data detailing the effects of this compound on a wide range of isolated bacterial or other non-human enzymes.
Investigation of Metabolic Pathways and Transformations in Defined In Vitro Systems
Understanding the metabolic fate of this compound is essential for evaluating its stability and potential for generating active or inactive byproducts. In vitro systems, such as liver microsomes, are commonly used to simulate mammalian metabolism and identify potential metabolic pathways.
While specific metabolic studies on this compound are not extensively reported, analogous research on other "6-methyl" containing compounds can provide some insights. For instance, studies on the metabolism of 6-methylbenz[a]anthracene (B135010) by rat liver microsomes have identified several metabolic transformations. nih.gov These include hydroxylation of the aromatic ring and oxidation of the methyl group. nih.gov
It is plausible that this compound could undergo similar metabolic transformations. The tetradecyloxy side chain could be a target for omega- and omega-1 hydroxylation, followed by further oxidation. The pyrone ring itself might be subject to hydrolysis. The methyl group could also be oxidized to a hydroxymethyl group and then to a carboxylic acid.
Table 3: Potential Metabolic Transformations of this compound in In Vitro Systems
| Potential Transformation | Resulting Metabolite |
| O-dealkylation of tetradecyloxy chain | 6-Methyl-4-hydroxy-2-pyrone |
| Hydroxylation of the tetradecyloxy chain | Hydroxylated derivatives |
| Oxidation of the methyl group | 6-Hydroxymethyl-4-tetradecyloxy-2-pyrone |
| Hydrolysis of the pyrone ring | Ring-opened products |
Further research utilizing techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be necessary to definitively identify the metabolites of this compound in defined in vitro systems.
Computational and Theoretical Studies on 6 Methyl 4 Tetradecyloxy 2 Pyrone
Molecular Docking Simulations for Ligand-Target Binding Prediction (e.g., LasR)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand and predict the interaction between a ligand and its protein target.
In the context of 6-Methyl-4-tetradecyloxy-2-pyrone and its analogs, molecular docking has been instrumental in exploring their potential as quorum sensing (QS) inhibitors. Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence factor expression, and the LasR protein is a key transcriptional regulator in the QS system of Pseudomonas aeruginosa.
A study on a series of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives, which are structurally analogous to this compound, revealed insights into their binding with the LasR protein. nih.gov The research aimed to design novel pyrone-derived ligands to inhibit the binding of the natural ligand, OdDHL, to LasR. nih.gov
The docking simulations showed that the binding mode of the most potent analog was highly similar to that of the crystal ligand OdDHL within the active site of LasR. nih.gov This suggests that the pyrone scaffold can mimic the natural ligand and act as a competitive inhibitor. The long alkyloxy chain, such as the tetradecyloxy group in this compound, is predicted to occupy a hydrophobic pocket within the LasR binding site, which is a crucial interaction for ligand recognition and binding affinity.
The results from such docking studies are often presented in a table summarizing the binding energies and key interacting residues. While a specific docking study for this compound is not publicly available, the data for analogous compounds provide a strong indication of its potential binding mode.
Table 1: Representative Molecular Docking Data for 4-(alkyloxy)-6-methyl-2H-pyran-2-one Derivatives with LasR
| Compound Analog | Predicted Binding Energy (kcal/mol) | Key Interacting Residues with LasR |
| 4-(dodecyloxy)-6-methyl-2H-pyran-2-one | -8.5 | Trp60, Tyr56, Ser129, Asp73 |
| 4-(tetradecyloxy)-6-methyl-2H-pyran-2-one | -9.2 | Trp60, Tyr56, Ser129, Asp73 |
| 4-(hexadecyloxy)-6-methyl-2H-pyran-2-one | -9.8 | Trp60, Tyr56, Ser129, Asp73 |
Note: The data in this table are illustrative and based on findings for structurally similar compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrone Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.
For pyrone derivatives, QSAR studies have been employed to correlate their structural properties with various biological activities. These studies typically involve a set of compounds with known activities and a range of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties).
While a specific QSAR model for this compound is not available in the literature, QSAR studies on other pyrone derivatives can provide insights into the key features that may influence its activity. For instance, a QSAR study on a series of pyrone derivatives as HIV-1 protease inhibitors highlighted the importance of specific substituents on the pyrone ring for enzyme binding affinity.
A hypothetical QSAR model for the anti-quorum sensing activity of 4-alkoxy-2-pyrone derivatives might look like the following equation:
log(1/IC₅₀) = c₀ + c₁logP + c₂ASA_H + c₃*E_LUMO
Where:
log(1/IC₅₀) is the biological activity (inhibitory concentration).
logP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).
ASA_H is the solvent-accessible surface area of hydrophobic atoms.
E_LUMO is the energy of the Lowest Unoccupied Molecular Orbital (an electronic descriptor).
c₀, c₁, c₂, and c₃ are regression coefficients determined from the analysis.
Such a model would suggest that the biological activity is influenced by the hydrophobicity of the molecule, the size of its hydrophobic surface, and its electronic properties. The long tetradecyloxy chain in this compound would significantly contribute to a high logP and a large hydrophobic surface area, which could be critical for its interaction with the hydrophobic binding pocket of targets like LasR.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time.
For a flexible molecule like this compound, with its long alkyl chain, conformational analysis is crucial for understanding its preferred three-dimensional shape. The conformation of the tetradecyloxy chain will significantly impact how the molecule fits into a binding site.
MD simulations can provide a deeper understanding of the dynamic behavior of this compound in a biological environment, such as in solution or when bound to a protein. These simulations can reveal:
The stability of the ligand-protein complex over time.
The flexibility of different parts of the molecule.
The role of solvent molecules in the binding process.
Key fluctuations in the protein structure upon ligand binding.
Electronic Structure Calculations and Spectroscopic Property Predictions
Electronic structure calculations, often performed using Density Functional Theory (DFT), are used to understand the distribution of electrons in a molecule and to predict a wide range of properties, including molecular orbital energies, charge distributions, and spectroscopic properties like IR and NMR spectra.
For this compound, DFT calculations can provide valuable insights into its reactivity and electronic characteristics. The distribution of electron density, for example, can indicate which parts of the molecule are more likely to engage in electrostatic interactions or hydrogen bonding.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important electronic descriptors. The HOMO-LUMO energy gap can provide an indication of the chemical reactivity and stability of the molecule.
Furthermore, DFT calculations can be used to predict spectroscopic properties. By calculating the vibrational frequencies, a theoretical IR spectrum can be generated and compared with experimental data to confirm the structure of the synthesized compound. Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental spectra for structural elucidation.
Table 2: Predicted Electronic and Spectroscopic Properties of this compound (Illustrative DFT Data)
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
| Key IR Frequencies (cm⁻¹) | ~1720 (C=O stretch), ~1640 (C=C stretch), ~1250 (C-O stretch) |
| ¹³C NMR Chemical Shifts (ppm) | ~165 (C=O), ~160 (C-O), ~100-140 (aromatic/vinylic), ~15-70 (aliphatic chain) |
Note: The data in this table are illustrative and represent typical values obtained from DFT calculations for similar molecules.
Advanced Analytical Methodologies for 6 Methyl 4 Tetradecyloxy 2 Pyrone Research
High-Resolution Chromatographic Separation Techniques (e.g., UHPLC-MS, GC-MS)
High-resolution chromatographic techniques are indispensable for the separation and identification of 6-Methyl-4-tetradecyloxy-2-pyrone from reaction mixtures, natural extracts, or biological samples. The choice between Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the compound's physicochemical properties, such as volatility and thermal stability.
UHPLC-MS: Due to the relatively high molecular weight and potential for thermal lability of the long tetradecyloxy chain, UHPLC-MS is a highly suitable technique. The UHPLC system allows for rapid and efficient separation of the compound from impurities with high resolution. Coupling the UHPLC to a mass spectrometer enables sensitive detection and structural confirmation. Electrospray ionization (ESI) is a common ionization source for such molecules, typically forming protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS), using analyzers like Orbitrap or Time-of-Flight (TOF), provides highly accurate mass measurements, which aids in elemental composition determination.
GC-MS: For GC-MS analysis, derivatization of this compound might be necessary to increase its volatility and thermal stability, although the presence of the long alkyl chain may make it amenable to direct analysis. youtube.com GC-MS provides excellent separation of volatile compounds and generates reproducible mass spectra upon electron ionization (EI). youtube.com The resulting fragmentation patterns serve as a molecular fingerprint, which can be compared against spectral libraries for identification purposes. youtube.com Pyrolysis-GC-MS is a specialized technique that can be used for the analysis of complex, non-volatile materials by breaking them down into smaller, more volatile fragments. youtube.com
A typical setup for the analysis of pyrone derivatives might involve a reversed-phase C18 column for UHPLC, with a gradient elution using a mobile phase of acetonitrile (B52724) and water containing a small amount of formic acid to improve peak shape and ionization efficiency. researchgate.netnih.gov
Table 1: Comparison of Chromatographic Techniques for this compound Analysis
| Feature | UHPLC-MS | GC-MS |
|---|---|---|
| Principle | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Separation based on partitioning between a stationary phase and a gaseous mobile phase. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. | Generally requires volatile and thermally stable analytes or their derivatives. |
| Sample Preparation | Often involves simple dissolution and filtration. | May require derivatization to increase volatility. |
| Ionization | Soft ionization techniques like ESI are common. | Hard ionization techniques like EI are typical, leading to extensive fragmentation. |
| Data Output | Provides molecular weight information and, with HRMS, elemental composition. | Provides a characteristic fragmentation pattern for structural elucidation and library matching. |
Advanced Spectroscopic Characterization (e.g., 2D-NMR, Vibrational Spectroscopy)
Spectroscopic techniques provide detailed information about the molecular structure and bonding within this compound.
2D-NMR Spectroscopy: While standard one-dimensional Nuclear Magnetic Resonance (¹H and ¹³C NMR) provides fundamental structural information, two-dimensional (2D) NMR techniques are essential for unambiguous assignment of all proton and carbon signals, especially for complex molecules. Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons, which is crucial for establishing the connectivity across the pyrone ring and the attachment of the methyl and tetradecyloxy groups. For 2-aryl-6-polyfluoroalkyl-4-pyrones, characteristic doublets of H-3 and H-5 protons of the pyrone ring were observed in the ¹H NMR spectra. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide information about the vibrational modes of the molecule. nih.govwikipedia.org The carbonyl group (C=O) of the lactone in the 2-pyrone ring gives rise to a strong and characteristic absorption band in the IR spectrum, typically in the range of 1700-1740 cm⁻¹. researchgate.net The C=C double bonds within the pyrone ring will also have distinct stretching vibrations. nih.gov The long tetradecyloxy chain will exhibit characteristic C-H stretching and bending vibrations. Vibrational spectroscopy can also be used to study intermolecular interactions, such as hydrogen bonding, if applicable. nih.gov The analysis of vibrational spectra is often supported by quantum chemical calculations to assign the observed bands to specific molecular vibrations. nih.gov
Table 2: Expected Spectroscopic Data for this compound
| Technique | Region/Shift | Expected Signal/Feature |
|---|---|---|
| ¹H NMR | ~2.2 ppm | Singlet, 3H (Methyl group at C6) |
| ~5.8 ppm | Singlet, 1H (Olefinic proton at C3) | |
| ~6.1 ppm | Singlet, 1H (Olefinic proton at C5) | |
| ~4.0 ppm | Triplet, 2H (Methylene group of the ether linkage) | |
| ~1.2-1.8 ppm | Multiplets, 24H (Methylene groups of the alkyl chain) | |
| ~0.9 ppm | Triplet, 3H (Terminal methyl group of the alkyl chain) | |
| ¹³C NMR | ~164 ppm | Carbonyl carbon (C2) |
| ~162 ppm | Quaternary carbon (C4) | |
| ~158 ppm | Quaternary carbon (C6) | |
| ~100-110 ppm | Olefinic carbons (C3 and C5) | |
| ~70 ppm | Methylene carbon of the ether linkage | |
| ~14-32 ppm | Carbons of the alkyl chain | |
| IR Spectroscopy | ~1720 cm⁻¹ | C=O stretching vibration of the lactone |
| ~1640, 1560 cm⁻¹ | C=C stretching vibrations of the pyrone ring | |
| ~2850-2960 cm⁻¹ | C-H stretching vibrations of the alkyl chain | |
| ~1100-1200 cm⁻¹ | C-O stretching vibration of the ether linkage |
X-ray Crystallography for Structural Elucidation of Pyrone Derivatives
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined. For pyrone derivatives, X-ray crystallography has been used to confirm proposed structures and understand intermolecular interactions in the solid state. researchgate.netacs.org For instance, the crystal structure of a 4H-pyran derivative revealed a nearly planar pyran ring. researchgate.net
Table 3: Crystallographic Data for a Hypothetical Crystal of this compound
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.5 |
| b (Å) | 9.8 |
| c (Å) | 25.0 |
| β (°) | 95.0 |
| Volume (ų) | 3050 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.05 |
| R-factor (%) | < 5 |
Development of Robust Quantification Methods in Complex Matrices
The accurate quantification of this compound in complex matrices, such as environmental samples or biological fluids, requires the development and validation of robust analytical methods. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or MS detection is a common choice for this purpose. researchgate.netscirp.org
Method development involves optimizing several parameters, including the choice of stationary phase, mobile phase composition, flow rate, and detector settings, to achieve adequate separation, sensitivity, and selectivity. researchgate.net The principles of Analytical Quality by Design (AQbD) can be employed to systematically develop and optimize the method, ensuring its robustness. nih.gov
Validation of the analytical method is performed according to guidelines from the International Council for Harmonisation (ICH) and includes the assessment of parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govscirp.org A stable internal standard is often used to improve the precision and accuracy of the method.
For the quantification of this compound, a calibration curve would be constructed by analyzing a series of standard solutions of known concentrations. The concentration of the analyte in a sample is then determined by comparing its response to the calibration curve.
Table 4: Typical Validation Parameters for a Quantification Method
| Parameter | Acceptance Criteria |
|---|---|
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | < 2% |
| Specificity | No interference from matrix components at the retention time of the analyte. |
| LOD | Signal-to-noise ratio of 3:1 |
| LOQ | Signal-to-noise ratio of 10:1 |
Emerging Research Directions and Non Biomedical Applications of 6 Methyl 4 Tetradecyloxy 2 Pyrone
Utility in Materials Science and Polymer Chemistry
The 2-pyrone scaffold is increasingly recognized as a valuable component in the development of advanced materials and polymers. mdpi.com 4-Hydroxy-2-pyrones are considered attractive building blocks for creating polymers, azaheterocycles, and other complex structures through various ring-opening or modification reactions. encyclopedia.pubmdpi.com These pyrones can be sourced from renewable biomass, making them a key focus in sustainable chemistry. researchgate.net
The specific structure of 6-Methyl-4-tetradecyloxy-2-pyrone suggests its utility in several areas of materials science:
Polymer Monomers: The pyrone ring can be used as a monomer unit. The long, flexible tetradecyl chain would act as an internal plasticizer, potentially increasing the flexibility and lowering the glass transition temperature of the resulting polymer.
Amphiphilic Materials: The combination of the polar pyrone head and the long, nonpolar hydrocarbon tail gives the molecule amphiphilic properties. This makes it a candidate for creating self-assembling materials, such as micelles or vesicles, or for use as a surfactant or compatibilizer in polymer blends.
Functional Coatings: The long alkyl chain promotes hydrophobicity. Materials incorporating this molecule could be used to create water-repellent surfaces or functional coatings.
The development of materials from pyrone derivatives is part of a broader effort to convert biomass feedstock into valuable chemical products. researchgate.net
Development as Chemical Probes for Investigating Molecular Processes
Small-molecule fluorescent probes are crucial tools for studying complex biological systems, allowing for the sensitive and selective detection of enzymes and other molecular targets. nih.gov An effective probe typically consists of a recognition group that binds to the target, a linker, and a fluorophore that signals the binding event. nih.gov
The 2-pyrone ring is a structural motif found in many natural products and can serve as a scaffold for such probes. beilstein-journals.orgnio.res.in While the inherent fluorescence of simple pyrones may be modest, their structure can be modified to enhance photophysical properties. More importantly, the this compound structure is well-suited for investigating specific types of molecular processes:
Probing Lipid-Related Enzymes: A class of natural products with a similar 2-pyronyl ether structure, isolated from the marine red alga Phacelocarpus labillardieri, has been shown to inhibit phospholipase A2 (PLA2). beilstein-journals.org The long, lipid-like tetradecyloxy tail of this compound makes it an ideal candidate for development as a chemical probe to target and investigate enzymes that process lipids, such as lipases, phospholipases, or fatty acid synthases. The tail could serve as the recognition element, anchoring the probe in the enzyme's active site.
Membrane Interaction Studies: The amphiphilic nature of the molecule allows it to interact with and insert into lipid bilayers. By attaching a suitable fluorophore, derivatives could be used as probes to study the properties of cell membranes, including fluidity and local polarity.
The design of such probes involves the strategic synthesis of molecules that can bind specifically and report on the activity of their targets, a growing area of chemical biology. nih.govnih.gov
Applications in Environmental Biotechnology (e.g., Mitigation of Biofouling)
Biofouling, the accumulation of microorganisms, plants, and algae on wetted surfaces, poses a significant challenge for maritime industries. nih.gov There is a high demand for environmentally benign antifouling (AF) agents to replace toxic, copper-based paints. nih.gov Natural products from marine fungi have emerged as a promising source of non-toxic AF compounds. researchgate.netnih.gov
Pyrone-type compounds have demonstrated significant potential in this area. Research has shown that 6-pentyl-2H-pyran-2-one, a natural product isolated from the marine fungus Trichoderma atroviride, effectively inhibits the settlement of barnacle cyprids. nih.govresearchgate.netnih.gov Synthetic analogues of this compound have shown a broad spectrum of activity, including anti-barnacle settlement, anti-biofilm formation, and general antimicrobial effects. nih.govresearchgate.net
The efficacy of these pyrones as AF agents is closely linked to their chemical structure, particularly the nature of the alkyl chains.
Structure-Activity Relationship: Studies on synthetic pyrone derivatives show that substituting the ring with nonpolar aliphatic or phenyl moieties can enhance antibacterial activity, inhibit biofilm formation, and prevent barnacle settlement. researchgate.netresearchgate.net The length of the alkyl chain is a critical factor; while very long chains can sometimes reduce activity, an appropriately sized lipophilic tail is crucial for potency. researchgate.netnih.gov The long C14 chain of this compound is expected to confer potent antimicrobial and antifouling properties.
Mechanism of Action: The antimicrobial activity of long-chain aliphatic compounds, such as alcohols and the pyrone derivatives, is attributed to their ability to disrupt microbial cell membranes. nih.govresearchgate.net The lipophilic chain facilitates insertion into the highly lipophilic membrane, compromising its integrity and leading to cell death. This mechanism is effective against a broad range of microorganisms responsible for the initial stages of biofouling. nih.govresearchgate.net Further evidence comes from studies on N-alkyl-2-quinolonopyrones, which also show significant antibiotic activity dependent on the alkyl chain length. researchgate.net
Role as Precursors or Building Blocks for Novel Chemical Entities
The 2-pyrone ring is a highly versatile and valuable building block in synthetic organic chemistry. beilstein-journals.orgnih.gov Specifically, 4-hydroxy-6-methyl-2-pyrone (B586867) is an inexpensive and readily available starting material that serves as a precursor for a vast array of more complex molecules. beilstein-journals.orgencyclopedia.pub Its dense functionality and high reactivity allow for numerous chemical transformations. beilstein-journals.org
The synthesis of this compound itself is an example of how the parent pyrone is used as a building block. Efficient and mild methods have been developed for the O-functionalization of the 4-hydroxy group, allowing for the attachment of complex side chains like the tetradecyloxy group. These reactions tolerate a wide range of other functional groups, making them highly valuable in multistep syntheses. beilstein-journals.orgbeilstein-journals.org
The following table summarizes key synthetic reactions used to convert 4-hydroxy-6-alkyl-2-pyrones into functionalized ethers, demonstrating their role as versatile chemical precursors. beilstein-journals.org
| Reaction Type | Reagents | Description | Yields | Ref |
| Mitsunobu Reaction | Alcohol (R-OH), Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (B44618) (PPh₃) | Couples the acidic 4-hydroxy group with a primary or secondary alcohol under mild conditions to form a C-O ether bond. | Good to Excellent | beilstein-journals.org |
| Oxa-Michael Addition | Activated Alkenes (e.g., Methyl propiolate), Amine Base (e.g., Et₃N) | The 4-hydroxy group acts as a nucleophile, adding to an electron-deficient double or triple bond to form an enol ether. | Moderate to Excellent | beilstein-journals.org |
Once formed, these 4-alkoxy-2-pyrones can participate in further reactions. The conjugated diene system within the pyrone ring is suitable for Diels-Alder cycloadditions, providing a pathway to complex polycyclic structures. nih.gov Furthermore, the pyrone ring itself can be transformed into other heterocyclic systems, such as pyridines, expanding its synthetic utility. nih.gov This versatility establishes the 6-methyl-2-pyrone framework as a foundational element for constructing novel and structurally diverse chemical entities. nih.gov
Q & A
Q. What are the recommended synthetic routes for 6-Methyl-4-tetradecyloxy-2-pyrone, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of pyrone derivatives typically involves nucleophilic substitution or cyclization reactions. For this compound, the tetradecyloxy group can be introduced via alkylation of a hydroxyl precursor. Key steps include:
- Precursor preparation : Start with 4-hydroxy-6-methyl-2-pyrone, then react with tetradecyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to substitute the hydroxyl group .
- Optimization : Reaction temperature (80–100°C) and stoichiometric excess of the alkylating agent (1.2–1.5 equivalents) improve yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to the compound’s lipophilicity.
- Yield challenges : Competing side reactions (e.g., over-alkylation) can reduce efficiency. Monitoring via TLC and adjusting reaction time (12–24 hours) mitigates this.
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : The tetradecyloxy group’s terminal methyl protons appear as a triplet at ~0.88 ppm, while the methyl group at position 6 resonates as a singlet near δ 2.1–2.3 ppm. The pyrone ring protons (H-3 and H-5) show distinct coupling patterns between δ 6.0–7.0 ppm .
- ¹³C NMR : The carbonyl carbon (C-2) appears at ~165–170 ppm. The tetradecyl chain’s carbons are identified via DEPT-135, with the oxygenated carbon (C-4) at ~70–75 ppm .
- IR : Strong absorption at ~1700 cm⁻¹ confirms the lactone (C=O) group. C-O-C stretching from the tetradecyloxy group appears at ~1250 cm⁻¹ .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length) impact the biological activity of this compound analogs?
Methodological Answer:
- Comparative studies : Synthesize analogs with varying alkoxy chains (C8–C18) and evaluate antimicrobial activity using MIC assays. For example, replace tetradecyl with shorter chains (e.g., octyl) to assess hydrophobicity effects on cell membrane penetration .
- Data interpretation : Longer chains (C14–C18) may enhance activity against Gram-positive bacteria due to increased lipid bilayer disruption. Contradictory results (e.g., reduced efficacy with C16) could arise from poor solubility, requiring solvent optimization (e.g., DMSO/PBS mixtures) .
Q. What strategies resolve contradictions in reported solubility data for this compound?
Methodological Answer:
- Solubility profiling : Use a standardized protocol (e.g., shake-flask method in buffers at pH 7.4) to measure solubility. Discrepancies often stem from crystallinity variations. Recrystallization from ethanol/water (9:1) improves reproducibility .
- Computational modeling : Apply Hansen solubility parameters (HSPs) to predict solvents. The compound’s high logP (~5–6) suggests limited aqueous solubility, aligning with its lipophilic tetradecyl chain .
Q. How can reaction conditions be optimized to minimize byproducts during this compound synthesis?
Methodological Answer:
- Byproduct analysis : Use LC-MS to identify impurities. Common byproducts include di-alkylated derivatives (e.g., 4,6-ditetradecyloxy-2-pyrone), formed via over-alkylation.
- Optimization :
- Temperature control : Lower reaction temperature (60°C) reduces side reactions but extends time (48 hours).
- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance selectivity for mono-alkylation .
- Workup : Liquid-liquid extraction (hexane/water) removes unreacted alkylating agents before chromatography.
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
